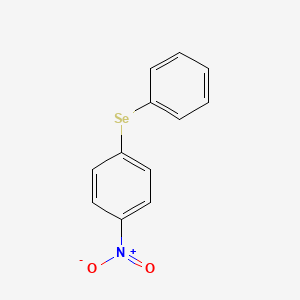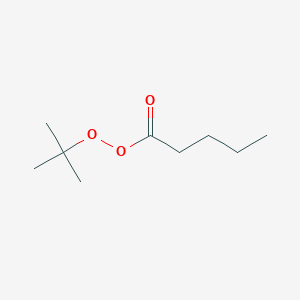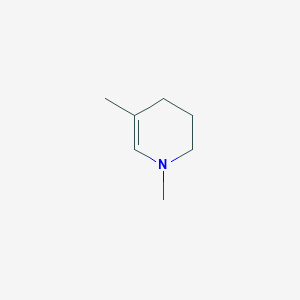
CID 78062301
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78062301 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
The preparation of CID 78062301 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include the use of specific reagents and catalysts under controlled conditions. For instance, the preparation of similar compounds often involves the use of organic solvents, temperature control, and purification steps to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
CID 78062301 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CID 78062301 has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, this compound is utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CID 78062301 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
CID 78062301 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific reactivity and applications, which may differ from other compounds in its class. Some similar compounds include those listed in the PubChem database, which can be queried for structural and functional similarities .
Propriétés
Formule moléculaire |
AlTa2 |
|---|---|
Poids moléculaire |
388.8773 g/mol |
InChI |
InChI=1S/Al.2Ta |
Clé InChI |
PBDCQYAPGHQPRI-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Ta].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


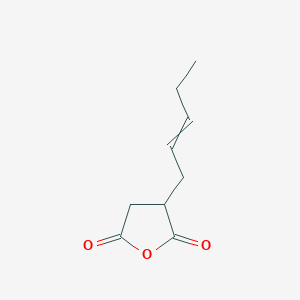
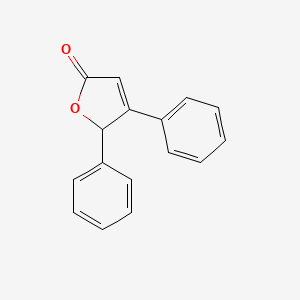
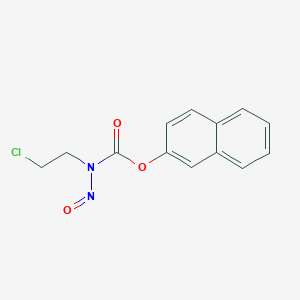
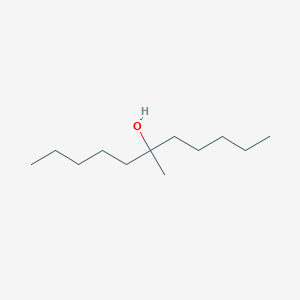
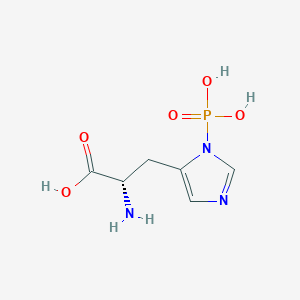
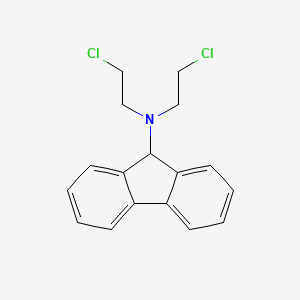
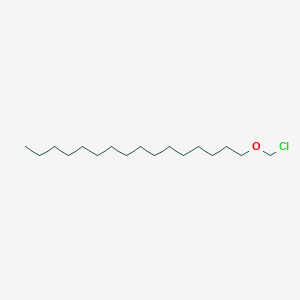
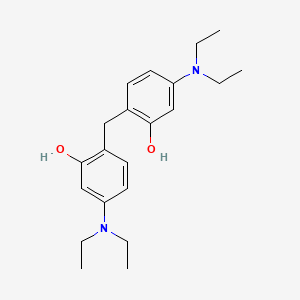
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

